molecular formula C8H9BO2 B082509 3-Vinylphenylboronic acid CAS No. 15016-43-0

3-Vinylphenylboronic acid

Cat. No. B082509
CAS RN: 15016-43-0
M. Wt: 147.97 g/mol
InChI Key: SYBQEKBVWDPVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Vinylphenylboronic acid is a formidable inhibitor of select tumorigenesis-related enzymes, efficaciously curbing the proliferation and expansion of malignant cells . It may contain varying amounts of anhydride .


Synthesis Analysis

Boronic acids, such as 3-vinylphenylboronic acid, have been used as building blocks and synthetic intermediates . They have unique physicochemical and electronic characteristics, and are considered Lewis acids . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The molecular formula of 3-Vinylphenylboronic acid is C8H9BO2 . It has a molecular weight of 147.97 g/mol . The IR of this compound has max 919 and 995 (CH2CH=CH2), 1350 (B-O) and 3220 (OH) cm-1 .


Chemical Reactions Analysis

3-Vinylphenylboronic acid is involved in various reactions such as Suzuki-Miyaura reactions, molecular imprinting of fructose and pinacol, synthesis of arylmercapturic acids via Chen-Lam-Evans arylation, three-component cross-coupling yielding diarylketones, and generation of acyl anion equivalents .


Physical And Chemical Properties Analysis

3-Vinylphenylboronic acid crystallizes in white plates from H2O (m 144-145o), and its IR has max 919 and 995 (CH2CH=CH2), 1350 (B-O) and 3220 (OH) cm-1 . The dibromo derivative crystallizes in white needles from H2O with m 196-197.5o .

Scientific Research Applications

Enrichment of Cis-Diol Containing Molecules

3-Vinylphenylboronic acid: is utilized in the synthesis of highly selective phenylboronic acid-functionalized organic polymers. These polymers are designed for the enrichment of cis-diol containing molecules, which include nucleosides, catechols, saccharides, and glycoproteins . The selective recognition of these molecules is crucial for improving detection sensitivity and accuracy in various analytical methods.

Molecular Imprinting

This compound plays a significant role in molecular imprinting techniques, particularly for fructose and pinacol . Molecular imprinting creates highly selective recognition sites within a polymer matrix, which can be used for sensor applications, separation processes, and the creation of artificial antibodies.

Suzuki-Miyaura Cross-Coupling Reactions

In organic synthesis, 3-Vinylphenylboronic acid is a reactant in Suzuki-Miyaura reactions . This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic compounds, pharmaceuticals, and polymers.

Chen-Lam-Evans Arylation

The compound is involved in the synthesis of arylmercapturic acids via Chen-Lam-Evans arylation . This reaction is used to introduce aryl groups into molecules, which is valuable in medicinal chemistry for the development of new drugs.

Three-Component Cross-Coupling

3-Vinylphenylboronic acid: is used in three-component cross-coupling reactions that yield diarylketones . Diarylketones are important intermediates in the synthesis of various aromatic compounds and are used in the production of fragrances, pharmaceuticals, and agrochemicals.

Generation of Acyl Anion Equivalents

The compound is also used in the generation of acyl anion equivalents . Acyl anion equivalents are useful in organic synthesis for the construction of ketones, esters, and amides, which are fundamental building blocks in organic chemistry.

Drug Delivery Systems

Due to its pH-responsive capture/release feature, 3-Vinylphenylboronic acid can be employed in the development of drug delivery systems . The boronate affinity materials (BAMs) created using this compound can be used for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents.

Diagnostic and Imaging Applications

Lastly, the compound’s ability to selectively bind to cis-diol containing molecules under specific pH conditions makes it suitable for diagnostic and imaging applications . It can be used to develop materials that respond to pH changes, which is beneficial for imaging techniques and diagnostic tests that require precise molecular recognition.

Mechanism of Action

Target of Action

3-Vinylphenylboronic acid is a reactant involved in various chemical reactions . It is primarily used in Suzuki-Miyaura reactions , a type of cross-coupling reaction, where it acts as a boron-based reagent . It also plays a role in the molecular imprinting of fructose and pinacol , and the synthesis of arylmercapturic acids via Chen-Lam-Evans arylation .

Mode of Action

The compound interacts with its targets through covalent bonding, forming new compounds in the process . For instance, in Suzuki-Miyaura reactions, it forms a complex with a palladium catalyst and undergoes a transmetallation process, resulting in the formation of new carbon-carbon bonds .

Biochemical Pathways

It is known to be involved in the generation of acyl anion equivalents and three-component cross-coupling yielding diarylketones . These reactions are crucial in organic synthesis, leading to the formation of complex organic compounds.

Pharmacokinetics

It is known that the compound has high gi absorption . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be explored.

Result of Action

The primary result of 3-Vinylphenylboronic acid’s action is the formation of new organic compounds through various chemical reactions . For instance, in Suzuki-Miyaura reactions, it helps in the formation of biaryl compounds, which are important in pharmaceuticals and materials science .

Action Environment

The action of 3-Vinylphenylboronic acid can be influenced by environmental factors such as temperature and pH. It is typically stored at temperatures between 2-8°C . The compound may contain varying amounts of anhydride, which could potentially affect its reactivity

Future Directions

Boronic acids, including 3-vinylphenylboronic acid, are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of 3-vinylphenylboronic acid lies in extending these studies in medicinal chemistry, in order to obtain new promising drugs .

properties

IUPAC Name

(3-ethenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBQEKBVWDPVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402437
Record name 3-Vinylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Vinylphenylboronic acid

CAS RN

15016-43-0
Record name (3-Vinylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15016-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Vinylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Vinylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Vinylphenylboronic acid
Reactant of Route 3
3-Vinylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Vinylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Vinylphenylboronic acid
Reactant of Route 6
3-Vinylphenylboronic acid

Q & A

Q1: How does 3-Vinylphenylboronic acid contribute to the unique properties of the boroxine-based thermosets described in the research?

A1: 3-Vinylphenylboronic acid plays a crucial role as a building block in the synthesis of these innovative thermosets. [] It functions as a monomer, alongside other monomers like 4-vinylphenylboronic acid and octadecanoxy polyethylene glycol methacrylate, to form random copolymers. [] The key feature of 3-Vinylphenylboronic acid is its boronic acid group. This group enables the formation of reversible boroxine bonds during the curing process, which are responsible for several remarkable properties of the resulting thermosets: []

    Q2: Are there any differences in the properties of the thermosets when using 3-Vinylphenylboronic acid compared to its isomer, 4-Vinylphenylboronic acid, in the synthesis?

    A2: While the research primarily focuses on 4-Vinylphenylboronic acid for tailoring the tensile strength of the thermosets, the use of 3-Vinylphenylboronic acid, as an alternative isomer, could potentially lead to variations in material properties. [] Further research is needed to investigate:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.